molecular formula C17H14BrN B6335847 2-Benzyl-5-(4-bromophenyl)-1H-pyrrole CAS No. 1422518-39-5

2-Benzyl-5-(4-bromophenyl)-1H-pyrrole

Cat. No.: B6335847
CAS No.: 1422518-39-5
M. Wt: 312.2 g/mol
InChI Key: TUEAFMNZOQBNSE-UHFFFAOYSA-N
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Description

2-Benzyl-5-(4-bromophenyl)-1H-pyrrole is a heterocyclic compound that features a pyrrole ring substituted with a benzyl group at the 2-position and a 4-bromophenyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-5-(4-bromophenyl)-1H-pyrrole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-bromobenzaldehyde with benzylamine to form an intermediate Schiff base, which then undergoes cyclization in the presence of a suitable catalyst to yield the desired pyrrole derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-5-(4-bromophenyl)-1H-pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce a wide range of functionalized pyrrole derivatives.

Scientific Research Applications

2-Benzyl-5-(4-bromophenyl)-1H-pyrrole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.

    Industry: It may be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 2-Benzyl-5-(4-bromophenyl)-1H-pyrrole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Similar Compounds

    2-Benzyl-5-(4-bromophenyl)-1,3,4-oxadiazole: Another heterocyclic compound with similar structural features but different electronic properties.

    2-Benzyl-5-(4-bromophenyl)-1,3,4-thiadiazole: Similar to the oxadiazole derivative but with a sulfur atom in the ring, leading to different reactivity and applications.

Uniqueness

2-Benzyl-5-(4-bromophenyl)-1H-pyrrole is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct electronic and steric properties

Properties

IUPAC Name

2-benzyl-5-(4-bromophenyl)-1H-pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN/c18-15-8-6-14(7-9-15)17-11-10-16(19-17)12-13-4-2-1-3-5-13/h1-11,19H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUEAFMNZOQBNSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(N2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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